n-Nonyl-phosphocholine
Description
Structure
3D Structure
Properties
IUPAC Name |
nonyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO4P/c1-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15(2,3)4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLDLXUUAKGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Purity Assessment Methodologies for N Nonyl Phosphocholine
Chemical Synthesis Pathways for Alkyl Phosphocholines
The synthesis of alkyl phosphocholines, including n-Nonyl-phosphocholine, can be achieved through several established chemical pathways. These routes typically involve the phosphorylation of the corresponding alcohol (1-nonanol) and subsequent coupling with a choline (B1196258) derivative.
One common and effective method involves a two-step process. sci-hub.se The first step is the phosphorylation of the primary alcohol with a phosphorylating agent like phosphorus oxychloride. The resulting alkyl dichlorophosphate (B8581778) is then reacted with a choline salt, such as a choline 4-methylbenzenesulphonate derivative. The final step is the hydrolysis of the reaction mixture with water to yield the desired alkyl phosphocholine (B91661). sci-hub.se The choline 4-methylbenzenesulphonate reagent itself is synthesized by reacting 2-(N,N-dimethylamino)ethanol with alkyl 4-methylbenzenesulphonate. sci-hub.se
Another established pathway utilizes 2-chloro-2-oxo-1,3,2-dioxaphospholane as a key reagent. sci-hub.senih.gov In a synthesis analogous to that for 9-(1-pyrrolyl)nonyl-2-(trimethylammonium)ethyl phosphate (B84403), 1-nonanol would first be reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane. The resulting cyclic phosphate intermediate is then opened by a nucleophilic attack with trimethylamine (B31210) in a suitable solvent like acetonitrile (B52724) to form the final this compound product. nih.gov
A summary of common synthetic reagents is presented below.
| Reagent Type | Examples | Role in Synthesis |
| Starting Alcohol | 1-Nonanol | Provides the nonyl alkyl chain. |
| Phosphorylating Agents | Phosphorus oxychloride, 2-chloro-2-oxo-1,3,2-dioxaphospholane | Introduces the phosphate group to the alkyl chain. sci-hub.senih.gov |
| Choline Source | Choline 4-methylbenzenesulphonate, Trimethylamine | Provides the choline headgroup. sci-hub.senih.gov |
These synthetic strategies allow for the controlled production of this compound with good yields. researchgate.netsci-hub.se The choice of pathway may depend on the desired scale of synthesis, available starting materials, and the required purity of the final product.
Purification Techniques for this compound
After synthesis, crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. The amphiphilic nature of the compound dictates the choice of purification methods.
Column chromatography is a widely used technique for purifying alkyl phosphocholines. sci-hub.se In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Due to differences in polarity and affinity for the stationary phase, the components of the mixture travel through the column at different rates, allowing for their separation. For phosphocholines, a gradient of solvents, often from a nonpolar solvent to a more polar one (e.g., chloroform (B151607) to methanol), is typically employed to elute the desired product. researchgate.net
Crystallization is another key purification method, which can be used after chromatographic separation to achieve a high degree of purity. sci-hub.se This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered. A nearly saturated solution of the purified this compound in a suitable solvent is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the compound's solubility decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The resulting crystals can then be collected by filtration. sci-hub.se
For applications involving biological macromolecules, such as membrane proteins, techniques like affinity chromatography may be used, not to purify the detergent itself, but to purify the protein-detergent complex from other cellular components. nih.govscispace.com This highlights the importance of using highly pure detergent to ensure the integrity of the final complex.
| Technique | Principle | Application Notes for this compound |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. sci-hub.se | Effective for removing synthetic by-products. Often uses a silica gel stationary phase and a solvent gradient (e.g., Chloroform/Methanol). sci-hub.seresearchgate.net |
| Crystallization | Separation based on differences in solubility. sci-hub.se | Used to obtain high-purity, crystalline final product. Often follows an initial chromatographic step. sci-hub.se |
Advanced Analytical Techniques for Purity Determination in Research Contexts
To ensure that this compound meets the stringent requirements for research applications, its purity must be rigorously assessed using advanced analytical techniques. These methods confirm the chemical identity, structure, and the absence of significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. ¹H NMR provides information about the structure of the molecule by detecting the hydrogen atoms, confirming the presence of the nonyl chain and the choline headgroup. researchgate.netmdpi.com³¹P NMR is particularly valuable as it is highly specific to the phosphorus atom in the phosphocholine headgroup. A pure sample of this compound should exhibit a single, sharp signal in the ³¹P NMR spectrum, indicating a single phosphorus environment and the absence of phosphate-containing impurities. sci-hub.se
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. sci-hub.se Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to ionize the molecule and then separate the ions based on their mass-to-charge ratio. nih.gov This provides an exact molecular weight, confirming the elemental composition of this compound. sci-hub.se
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ubbcluj.ronih.gov An LC-MS/MS method can be developed to achieve high sensitivity and specificity, allowing for the quantification of the target compound and the detection of impurities at very low levels. ubbcluj.ro
| Technique | Information Provided | Relevance to Purity Assessment |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Information about the chemical environment of the phosphorus atom. sci-hub.se | A single signal confirms the purity of the phosphate group, a key indicator for alkyl phosphocholines. sci-hub.se |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Detailed structural information based on hydrogen atoms. researchgate.netmdpi.com | Confirms the complete molecular structure, including the alkyl chain and headgroup. researchgate.netmdpi.com |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. sci-hub.senih.gov | Verifies the identity of the synthesized compound. sci-hub.se |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates components of a mixture and provides mass data for each. ubbcluj.ronih.gov | A highly sensitive method for detecting and quantifying trace impurities. ubbcluj.ro |
Self Assembly and Micellar Characteristics of N Nonyl Phosphocholine
Micelle Formation Dynamics and Mechanisms
The formation of micelles is a dynamic equilibrium process. Below a certain concentration, known as the Critical Micelle Concentration (CMC), n-Nonyl-phosphocholine exists predominantly as monomers in solution. As the concentration increases to and beyond the CMC, the monomers rapidly associate to form micelles. The CMC for this compound (also referred to as Fos-Choline-9) is approximately 0.029 mM. avantiresearch.comavantiresearch.com
Molecular dynamics (MD) simulations provide insights into the kinetics of micelle formation. For phosphocholine-based detergents, these simulations show that starting from a random distribution of surfactant molecules, aggregation into micelles occurs on a nanosecond timescale. rug.nlacs.org The process is not necessarily a simple, single-step event but can involve the formation of smaller aggregates that then coalesce into larger, more stable micelles. The rate of aggregation can be influenced by the initial concentration of the surfactant. acs.org At higher concentrations, the formation of elongated, worm-like micelles can be observed, which may then relax into a more spherical shape. rug.nlacs.org
The primary driving force for micellization is the increase in entropy of the bulk water phase that results from the sequestration of the hydrophobic alkyl chains within the micelle core. huji.ac.il This organization minimizes the disruption of the hydrogen-bonding network of water that would otherwise be caused by the presence of the hydrophobic tails.
Factors Influencing Micellar Aggregation and Structure
The aggregation behavior and the resulting structure of this compound micelles are sensitive to a variety of factors, including the molecular architecture of the surfactant itself and the conditions of the surrounding solvent. nih.govresearchgate.net
The length of the alkyl chain is a critical determinant of micelle size and shape for phosphocholine (B91661) detergents. plos.orgresearchgate.net As the alkyl chain length increases, the hydrophobic volume of the monomer increases, leading to a larger aggregation number (the number of monomers per micelle). plos.orgresearchgate.net Studies have shown a linear relationship between the increase in alkyl chain length and the aggregation number, with an approximate addition of 16 ± 3 monomers per micelle for each carbon atom added to the chain. plos.orgresearchgate.net
For phosphocholines with varying alkyl chain lengths, from 8 to 16 carbons, studies have confirmed that they all form spherical or near-spherical micelles. acs.orgnih.gov The size of these micelles is primarily dictated by the hydrophobic chain length of the detergent. acs.orgnih.gov
Table 1: Influence of Alkyl Chain Length on Phosphocholine Micelle Properties
| Detergent | Alkyl Chain Length | Aggregation Number (N) | Micelle Shape |
|---|---|---|---|
| n-Octyl-phosphocholine | 8 | ~40-60 | Spherical/Prolate Ellipsoid |
| This compound | 9 | Data not explicitly found, but expected to be between Octyl and Decyl | Prolate Ellipsoid |
| n-Decyl-phosphocholine (FC10) | 10 | ~60-80 | Prolate Ellipsoid |
| n-Dodecyl-phosphocholine (DPC/FC12) | 12 | ~54-110 | Prolate Ellipsoid |
| n-Tetradecyl-phosphocholine (FC14) | 14 | ~80-150 | Prolate Ellipsoid |
Note: Aggregation numbers can vary based on experimental conditions and determination methods.
The chemistry of the hydrophilic head group plays a significant role in determining the geometry of the resulting micelle. nih.govresearchgate.net The size and charge of the head group influence the packing of the monomers within the micelle. uliege.be For phosphocholine detergents, the zwitterionic nature of the head group, which contains both a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group, is a key feature.
The polarity of the head group also dictates its interaction with the surrounding solvent and other molecules. rsc.org The phosphocholine head group is highly polar and interacts favorably with water. rsc.org
The properties of the solvent, particularly its ionic strength, can significantly impact the micellization of phosphocholine detergents. huji.ac.il The addition of electrolytes to a solution of ionic or zwitterionic surfactants generally leads to a decrease in the CMC. huji.ac.il This is because the added ions can shield the electrostatic repulsions between the charged head groups, allowing the monomers to pack more tightly and form micelles at a lower concentration. huji.ac.il
Changes in temperature can also affect micelle properties. For some detergents, an increase in temperature can lead to a decrease in the aggregation number and a change in micelle size. d-nb.info
Structural Models of this compound Micelles
Based on experimental data, particularly from small-angle X-ray scattering (SAXS), and computational modeling, the micelles of this compound and its homologs are best described by a core-shell ellipsoid model. nih.govresearchgate.netresearchgate.net
The structure consists of:
A Hydrophobic Core: This central region is composed of the entangled n-nonyl alkyl chains, sequestered away from the aqueous environment. This core is characterized by a lower electron density compared to the surrounding solvent and the head group shell. nih.govresearchgate.net
A Hydrophilic Shell: This outer layer is formed by the bulky, zwitterionic phosphocholine head groups. This shell is in direct contact with the water and is more electron-dense than the core. nih.govresearchgate.net
For the phosphocholine series of detergents, the data consistently fits a prolate ellipsoid (a cigar-shaped ellipsoid) geometry. nih.govresearchgate.netresearchgate.net The minor axis of this ellipsoid is primarily determined by the length of the fully extended alkyl chain. plos.org The phosphocholine micelle models share a common uniform shell thickness of approximately 2.7–3.0 Å. nih.govresearchgate.net
| Aggregation Number (N) | Number of monomers per micelle | Increases with alkyl chain length plos.orgresearchgate.net |
These structural models provide a foundational understanding of how this compound organizes in solution, which is crucial for its applications in various scientific fields, particularly in the study of membrane proteins. nih.gov
Interactions of N Nonyl Phosphocholine with Biological Membranes and Components
Interaction Mechanisms with Phospholipid Monolayers and Bilayers
The interaction of n-Nonyl-phosphocholine with lipid assemblies is governed by the physicochemical principles of amphiphile partitioning between the aqueous phase and the hydrophobic lipid environment. As a single-chain amphiphile, it behaves differently from the double-chain phospholipids (B1166683) that form the stable bilayer structure.
When introduced to a phospholipid monolayer at an air-water interface, this compound molecules are expected to insert between the phospholipid molecules. This insertion increases the lateral pressure within the monolayer, leading to an expansion of the film. In pressure-area isotherm experiments, this is observed as a shift of the isotherm to larger areas per molecule at a given surface pressure. The presence of the detergent can disrupt the ordered packing of phospholipid acyl chains, particularly in the liquid-condensed (LC) phase. mdpi.comnih.govnih.gov This disruption can delay or even abolish the phase transition from the liquid-expanded (LE) to the liquid-condensed (LC) state. nih.gov
In the context of a lipid bilayer, the insertion of this compound monomers into the outer leaflet increases the surface area of that leaflet, inducing positive curvature strain. This perturbation disrupts the cohesive van der Waals interactions between the phospholipid acyl chains, leading to an increase in membrane fluidity and a decrease in the bilayer thickness. The presence of these cone-shaped detergent molecules (larger headgroup relative to the single alkyl tail) within the cylindrical lipid environment creates packing defects and disorders the organized bilayer structure. acs.org
The phosphocholine (B91661) headgroup of this compound is chemically identical to that of phosphatidylcholine (PC), the most abundant phospholipid in many eukaryotic membranes. This structural mimicry allows it to interact favorably with the hydration layer and the polar headgroups at the membrane interface. However, the fundamental difference lies in its single nonyl tail compared to the two acyl chains of a typical phospholipid.
This structural disparity prevents this compound from forming a stable bilayer on its own and drives its disruptive effects. When partitioning into a PC bilayer, its single chain occupies less volume in the hydrophobic core than a diacyl phospholipid. This mismatch in molecular geometry generates stress within the bilayer, lowering the energy barrier for structural rearrangements like micelle formation. acs.org In contrast, other membrane components like cholesterol interact with phosphatidylcholine to increase order and packing density, reducing membrane fluidity and permeability. nih.govresearchgate.net The interaction of this compound thus represents an opposing effect, promoting disorder and permeability. While its primary interaction is with the bulk phospholipid phase, its effects can be modulated by the presence of other lipids, such as cholesterol, which alters the baseline packing and rigidity of the membrane. researchgate.net
Membrane Disruption and Solubilization Processes
The primary application of this compound in biochemistry is the solubilization of membranes to extract and purify integral membrane proteins. cube-biotech.comsigmaaldrich.com This process is concentration-dependent and is typically described by a three-stage model.
Below its critical micelle concentration (CMC), the detergent exists as monomers in the aqueous solution and partitions into the lipid bilayer. As the concentration increases and reaches the CMC, detergent molecules begin to self-assemble into micelles in the aqueous phase. The CMC is a critical parameter for any detergent, with the value for this compound being significantly lower than for its shorter-chain counterparts, reflecting its greater hydrophobicity.
| Compound | Abbreviation | CMC (mM in water) |
|---|---|---|
| This compound | 9:0 PC / Fos-Choline-9 | 0.029 |
Data sourced from Avanti Polar Lipids. avantiresearch.com
The process of solubilization proceeds as follows:
Partitioning: At low concentrations, detergent monomers insert into the lipid bilayer, causing membrane swelling and increasing permeability.
Saturation: As the detergent-to-lipid ratio increases, the bilayer becomes saturated with detergent molecules, leading to the formation of highly curved, unstable membrane fragments.
Solubilization: At and above the CMC, the bilayer structure breaks down completely, forming mixed micelles composed of lipids and detergent molecules. Integral membrane proteins, originally embedded in the bilayer, are now sequestered within these mixed micelles. sigmaaldrich.comacs.org
The efficiency of solubilization depends on factors such as temperature, ionic strength, and the lipid composition of the membrane. Generally, for non-ionic and zwitterionic detergents, the CMC decreases as the alkyl chain length increases, and it can also be temperature-dependent. scispace.comresearchgate.net
Applications of N Nonyl Phosphocholine in Membrane Protein Research
Extraction and Solubilization of Integral Membrane Proteins
The initial and often most critical step in studying a membrane protein is its extraction from the lipid bilayer in a process called solubilization. n-Nonyl-phosphocholine is well-suited for this task due to its ability to disrupt the membrane and form mixed micelles with lipids and the target protein, effectively shielding the protein's hydrophobic surfaces from the aqueous environment. The phosphocholine (B91661) headgroup of this detergent is zwitterionic, mimicking the headgroups of natural phospholipids (B1166683), which can contribute to a gentler solubilization process that helps preserve the protein's native conformation.
Optimization of Detergent Concentration for Protein Solubilization
A crucial parameter for successful solubilization is the detergent concentration, which must be above its critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the membrane protein. The CMC of this compound is approximately 32 mM. nih.gov The optimal concentration for solubilizing a specific protein, however, often needs to be determined empirically and is typically several times the CMC. Factors such as the protein-to-lipid ratio in the native membrane and the specific characteristics of the target protein influence the ideal concentration. For instance, in detergent screening for the bacterial α-helical membrane protein YgaP, various detergents, including those from the Fos-Choline family, were tested to find the optimal conditions for solubilization and subsequent NMR studies. plos.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Fos-Choline-9, Nonylphosphocholine |
| Molecular Weight | 309.4 g/mol |
| CMC in H₂O | 32 mM (0.99%) |
| Purity | > 99% (Crystallization-grade) |
| Form | White crystalline powder |
Data sourced from Cube Biotech. nih.gov
Stabilization of Membrane Proteins in Aqueous Environments
Once solubilized, maintaining the stability of a membrane protein in an artificial detergent environment is paramount for its functional and structural characterization. This compound has demonstrated its utility in stabilizing a variety of membrane proteins. Its ability to form a protective micellar belt around the hydrophobic transmembrane domains of the protein prevents aggregation and denaturation. The choice of detergent can significantly impact protein stability; for example, a high-throughput thermal stability screening of various membrane proteins showed that different detergent families, including fos-cholines, have distinct effects on protein stability. nih.govnih.gov While some studies suggest that fos-cholines may have destabilizing effects on certain proteins, for others they provide the necessary environment to maintain a native-like fold. nih.gov
Reconstitution of Membrane Proteins for Functional and Structural Studies
For many downstream applications, it is necessary to transfer the solubilized membrane protein from a detergent-rich environment into a more native-like lipid bilayer. This process, known as reconstitution, is critical for functional assays and certain structural techniques.
Formation of Protein-Detergent Complexes (PDCs)
Following solubilization, the membrane protein exists within a protein-detergent complex (PDC). The size and composition of this complex are important factors for the success of subsequent experiments. Techniques like size-exclusion chromatography (SEC) can be used to characterize these PDCs, separating them from empty detergent micelles and providing information on their size and homogeneity. acs.orgcube-biotech.com The characteristics of the PDC, including the amount of bound detergent, can influence the protein's behavior in solution and its suitability for techniques like NMR spectroscopy and X-ray crystallography. acs.orgcube-biotech.com
Generation of Proteoliposomes and Other Membrane Mimetics
Proteoliposomes, which are small vesicles composed of a lipid bilayer with embedded proteins, provide a more physiologically relevant environment for functional studies than detergent micelles. nih.govsynthelis.com The process of forming proteoliposomes typically involves mixing the purified PDC with lipids solubilized in the same or a different detergent. The detergent is then slowly removed, prompting the self-assembly of the lipids into a bilayer that incorporates the membrane protein. The lipid-to-protein ratio is a critical parameter in this process, influencing the size and protein content of the resulting proteoliposomes. nih.gov For instance, studies on the photosynthetic reaction center have shown that varying the lipid-to-protein ratio affects both the size of the proteoliposomes and the efficiency of protein incorporation. nih.gov
Detergent Screening Methodologies for Membrane Protein Applications
The selection of the optimal detergent is a crucial step in any membrane protein research project. What works for one protein may not be suitable for another. Therefore, detergent screening is a common practice to identify the best conditions for solubilization, stability, and crystallization or NMR studies. cube-biotech.comnih.gov These screens often include a panel of detergents with varying properties, such as headgroup charge and alkyl chain length. This compound and other members of the Fos-Choline family are frequently included in these screens. cube-biotech.com For example, a micro-scale NMR screening of new zwitterionic phosphocholine detergents was used to identify suitable candidates for the reconstitution of the E. coli outer membrane protein OmpX. nih.gov This study highlighted that even minor structural changes in the detergent can have significant effects on its ability to properly fold and complex with a membrane protein. nih.gov
Table 2: Examples of Detergents Used in Membrane Protein Research
| Detergent Class | Example Compound | Key Characteristics |
|---|---|---|
| Zwitterionic | This compound | Phosphocholine headgroup, mimics natural lipids |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM) | Mild detergent, widely used for solubilization and crystallization |
| Non-ionic | n-Octyl-β-D-glucoside (OG) | High CMC, easily removable by dialysis |
| Zwitterionic | Lauryl Dimethylamine Oxide (LDAO) | Small micelle size, often used in crystallography |
This table provides a brief overview of some common detergents and is not exhaustive.
Role in High-Resolution Structural Determination of Membrane Proteins
The quest to elucidate the three-dimensional structures of membrane proteins at atomic resolution is a cornerstone of modern structural biology and drug discovery. nih.govisotope.com These proteins are notoriously challenging to study due to their hydrophobic nature, requiring their extraction from the native lipid bilayer into a membrane-mimicking environment. isotope.comcancer.gov this compound, as part of the broader class of alkyl phosphocholine detergents, plays a significant, albeit specialized, role in this endeavor. Its utility is most pronounced in specific structural techniques, while its properties present considerable challenges for others.
Facilitation of Structural Analysis Techniques (e.g., Crystallography, NMR)
The success of any structural biology technique hinges on preparing a stable, homogenous, and soluble protein sample. cancer.govnih.gov Detergents like this compound create micelles that surround the hydrophobic transmembrane domains of a protein, effectively replacing the native lipid environment and allowing the protein to be studied in an aqueous solution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Alkyl phosphocholines are particularly favored for solution-state NMR studies of membrane proteins. acs.orgnih.gov Solution NMR requires that the protein-detergent complex tumbles rapidly enough in solution to average out anisotropic interactions, which would otherwise lead to extremely broad and uninterpretable signals. nih.gov The relatively small and uniform micelles formed by this compound and its counterparts, such as dodecylphosphocholine (B1670865) (DPC), facilitate this rapid tumbling, which is crucial for obtaining high-resolution spectra. nih.gov
The phosphocholine headgroup is also advantageous as it mimics the headgroup of phosphatidylcholine, a major lipid component in eukaryotic cell membranes, potentially offering a more stabilizing environment for certain proteins. nih.gov Research has shown that the alkyl phosphocholine series of detergents is highly effective at refolding some membrane proteins, a critical step for structural studies of proteins produced via recombinant expression. acs.orgnih.gov For instance, in studies using the E. coli outer membrane protein OmpX as a model, the Fos-choline series (which includes detergents with varying alkyl chain lengths like this compound) demonstrated a superior ability to support nearly complete refolding compared to other detergent classes. acs.orgnih.gov
X-ray Crystallography:
In stark contrast to its utility in NMR, this compound and the entire alkyl phosphocholine class are rarely successful in yielding high-resolution crystals of membrane proteins. acs.orgnih.gov While DPC has been used to obtain approximately 40% of membrane protein structures determined by solution-state NMR, it accounts for less than 1% of those determined by crystallography. acs.orgnih.gov Crystallography requires proteins to pack into a highly ordered, repeating lattice. The detergent micelle not only forms part of the protein complex but also mediates the contacts between molecules in the crystal. cancer.gov The properties that make alkyl phosphocholines ideal for NMR—namely, creating small micelles that allow for protein flexibility and rapid tumbling—are often detrimental to the formation of stable and well-ordered crystal contacts. acs.org
| Technique | Facilitation by this compound (and analogs) | Reasoning | Success Rate |
|---|---|---|---|
| Solution-State NMR | High | Forms small, uniform micelles that allow for rapid molecular tumbling, leading to sharp NMR signals. nih.gov Mimics natural lipid headgroups, aiding protein stability and refolding. nih.govnih.gov | Very High (e.g., ~40% of MP structures via solution NMR use DPC). acs.org |
| X-ray Crystallography | Low | Micelles can be too dynamic and may sterically hinder the formation of tight, ordered crystal lattice contacts. cancer.govacs.org Can increase protein flexibility, which is unfavorable for crystallization. acs.org | Very Low (<1% of MP crystal structures). acs.org |
Considerations and Challenges in Detergent-Based Structural Studies
The use of any detergent, including this compound, introduces an artificial environment that can significantly depart from the native lipid bilayer. acs.orgnih.gov This departure is a critical consideration, as it can potentially alter the protein's structure, dynamics, and function.
Structural Perturbations:
A primary challenge is that the detergent micelle is not a perfect mimic of a lipid bilayer. researchgate.net Micelles are typically smaller, more curved, and possess different lateral pressure profiles than a planar membrane. nih.gov These differences can lead to subtle or, in some cases, significant structural perturbations. A growing body of evidence suggests that alkyl phosphocholines, in particular, can have destabilizing or even denaturing effects on some membrane proteins, especially those with α-helical structures. acs.orgnih.gov Therefore, it is crucial to validate the structural and functional integrity of a protein in a given detergent.
Detergent-Induced Instability and Aggregation:
Choosing the right detergent is a highly empirical process. cancer.gov An inappropriate detergent can fail to properly solubilize the protein or lead to aggregation over time, rendering the sample unsuitable for high-resolution structural studies. The concentration of the detergent is also critical; it must be maintained above its critical micelle concentration (CMC) to ensure the protein remains soluble within micelles. cancer.gov
Bias Towards Specific Protein Folds or Dynamic States:
The pronounced success of alkyl phosphocholines in solution NMR and their failure in crystallography may indicate a bias. These detergents might preferentially stabilize more dynamic or flexible protein conformations that are amenable to NMR analysis but are inherently difficult to crystallize. acs.org This raises the possibility that the pool of proteins studied by solution NMR in these detergents may not be fully representative of all membrane proteins.
| Challenge | Description | Implication for Research |
|---|---|---|
| Non-Native Environment | Detergent micelles differ from lipid bilayers in size, shape, curvature, and pressure profiles. nih.gov | The resulting protein structure may not fully represent its native-state conformation. Functional assays are needed for validation. acs.org |
| Protein Destabilization | Alkyl phosphocholines can be denaturing for certain proteins, particularly α-helical ones. acs.orgnih.gov | Extensive screening with various detergents is often required to find one that maintains both structural and functional integrity. |
| Interference with Crystallization | The detergent micelle can physically block the intermolecular contacts required for crystal formation. cancer.govacs.org | Alternative strategies like lipidic cubic phase (LCP) crystallization or the use of different classes of detergents are often necessary. nih.gov |
| Technique-Specific Bias | The properties of alkyl phosphocholine micelles are highly favorable for solution NMR but not for crystallography. acs.org | Researchers must be aware that detergent choice can influence which structural techniques are feasible and potentially bias the types of protein states observed. |
Advanced Spectroscopic and Biophysical Characterization of N Nonyl Phosphocholine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biological macromolecules at atomic resolution. springernature.com In the context of membrane proteins, which are notoriously difficult to study in their native environment, detergents like n-Nonyl-phosphocholine are indispensable for creating stable, soluble protein-detergent micelles that are amenable to solution-state NMR analysis. nih.govnih.gov
The primary challenge in studying membrane proteins by solution NMR is their large size and insolubility in aqueous buffers. Detergents overcome this by forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby creating a soluble complex that can tumble sufficiently fast in solution for high-resolution NMR studies. nih.govnih.gov Alkyl phosphocholines, the class of detergents to which this compound belongs, are widely used for this purpose due to their ability to effectively solubilize a wide range of membrane proteins while often preserving their native fold and function.
Table 1: Properties of Common Alkyl Phosphocholine (B91661) Detergents Used in NMR Data for this compound is estimated based on trends for the homologous series.
| Detergent Name | Abbreviation | Alkyl Chain Length | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
|---|---|---|---|---|---|
| n-Octyl-phosphocholine | C8PC | 8 | 295.4 | 15-16 | ~80 |
| This compound | C9PC | 9 | 309.4 | ~4-6 | ~90 |
| n-Decyl-phosphocholine | C10PC | 10 | 323.5 | 1.1-1.4 | ~100 |
| n-Dodecyl-phosphocholine | DPC / FC-12 | 12 | 351.5 | 0.1-0.15 | ~120 |
A significant technical challenge in the NMR study of protein-detergent micelles is the overwhelming signal from the detergent molecules themselves. The protons of the detergent are typically present in vast excess over the protein protons, leading to large, broad signals that can obscure the much weaker signals from the protein of interest.
To circumvent this issue, a common and highly effective strategy is the use of deuterated detergents. springernature.com By replacing the hydrogen atoms (¹H) of the this compound molecule with deuterium (B1214612) (²H), the detergent becomes effectively "invisible" in ¹H-NMR spectra. This is because deuterium has a much smaller gyromagnetic ratio and resonates at a completely different frequency than protons. This approach dramatically improves the quality of the spectra by eliminating the large background signals, allowing for the unambiguous detection of signals originating solely from the protein. azom.comjeolusa.comjeol.comjeol.com
Table 2: Effect of Detergent Deuteration on ¹H-NMR Signal Intensity Illustrative data based on typical NMR experiments.
| Sample Condition | Relative Signal Intensity of Detergent Alkyl Protons | Relative Signal Intensity of Protein Amide Protons | Signal-to-Noise Ratio for Protein Signals |
|---|---|---|---|
| Protein in Protonated Detergent Micelles | ~1000 | 1 | Low |
| Protein in Deuterated Detergent Micelles | <1 (residual protons) | 1 | High |
For large macromolecular complexes, such as a membrane protein embedded in a this compound micelle, conventional NMR experiments often suffer from broad lines and poor resolution due to slow molecular tumbling. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR technique that significantly enhances both the resolution and sensitivity for large molecules. nih.gov
The 2D [¹⁵N,¹H]-TROSY experiment is particularly powerful. It correlates the chemical shifts of backbone amide nitrogens (¹⁵N) and their attached protons (¹H), producing a unique peak for each amino acid residue (except proline). By selectively detecting the narrowest component of the NMR signal, TROSY can yield high-quality spectra for complexes exceeding 100 kDa. unifi.it The use of this compound to form relatively small and stable micelles, combined with TROSY-based experiments on ¹⁵N-labeled proteins, provides a robust platform for the structural analysis of membrane proteins. nih.gov
Table 3: Representative Parameters for a 2D [¹⁵N,¹H]-TROSY Experiment
| Parameter | Typical Value | Purpose |
|---|---|---|
| Spectrometer Frequency | ≥ 600 MHz | To achieve sufficient spectral dispersion. |
| Temperature | 298-313 K (25-40 °C) | Optimized for protein stability and micelle dynamics. |
| Acquisition Time (¹H dimension) | ~100 ms | To resolve proton signals. |
| Acquisition Time (¹⁵N dimension) | ~50-100 ms | To resolve nitrogen signals. |
| Number of Scans | 16-64 per increment | To achieve adequate signal-to-noise. |
Infrared Reflection Absorption Spectroscopy (IRRAS) Investigations
IRRAS is a surface-sensitive vibrational spectroscopy technique used to study the structure and orientation of molecules in thin films at interfaces, such as the air-water interface. nih.gov It provides detailed information on the chemical composition, molecular conformation, and orientation of the sample.
IRRAS is ideally suited for investigating how surfactants like this compound interact with and perturb lipid monolayers, which serve as simple models for one leaflet of a biological membrane. By spreading a lipid monolayer on an aqueous subphase containing this compound, IRRAS can monitor the insertion of the surfactant into the monolayer and its effect on the lipid organization.
The technique measures the absorption of infrared radiation reflected from the interface. Specific vibrational modes of the lipid and surfactant molecules (e.g., C=O stretching of the lipid ester groups, PO₂⁻ stretching of the phosphocholine headgroup, and CH₂ stretching of the alkyl chains) serve as probes. Changes in the intensity and frequency of these bands upon interaction provide insights into the molecular-level perturbations caused by this compound.
A key application of IRRAS in studying lipid and surfactant systems is the analysis of the conformational order of the alkyl chains. The vibrational frequencies of the methylene (B1212753) (CH₂) symmetric (νs) and asymmetric (νa) stretching modes are particularly sensitive to the conformational state of the alkyl chains. nih.gov
In a highly ordered, all-trans conformation, which is characteristic of a well-packed, solid-like monolayer, the CH₂ asymmetric and symmetric stretching frequencies are observed at approximately 2918 cm⁻¹ and 2850 cm⁻¹, respectively. Conversely, in a disordered, liquid-like state with many gauche conformations, these frequencies shift to higher values (around 2924 cm⁻¹ and 2854 cm⁻¹). By monitoring these frequencies, IRRAS can precisely quantify the degree of order within a this compound-containing monolayer and track conformational changes induced by factors such as surface pressure or interaction with other molecules.
Table 4: Correlation of IRRAS Methylene Stretching Frequencies with Alkyl Chain Order
| Vibrational Mode | Frequency (cm⁻¹) for Ordered (all-trans) Chains | Frequency (cm⁻¹) for Disordered (gauche-rich) Chains |
|---|---|---|
| Asymmetric CH₂ Stretch (νa) | ~2918 | ~2924 |
| Symmetric CH₂ Stretch (νs) | ~2850 | ~2854 |
Small-Angle X-ray Scattering (SAXS) for Micelle Structure and Size Determination
When X-rays pass through a solution of this compound micelles, the electrons in the detergent molecules scatter the X-rays. The resulting scattering pattern is dependent on the shape and size of the micelles and the contrast in electron density between the micelles and the surrounding solvent. Analysis of the one-dimensional scattering profile, which plots scattering intensity (I) versus the scattering angle or momentum transfer vector (q), allows for the determination of key structural parameters. uni-saarland.deresearchgate.net
For detergent micelles, the SAXS data is often fitted to geometric models to extract quantitative structural information. Common models include core-shell spherical or ellipsoidal forms, which account for the distinct electron densities of the hydrophobic alkyl core and the hydrophilic phosphocholine headgroup region. researcher.lifeau.dk The position of features in the SAXS curve, such as broad maxima or minima, can correlate with specific dimensions, like the headgroup-to-headgroup distance across the micelle's shortest diameter. uni-saarland.de
Advanced analysis can provide a pair-distance distribution function, P(r), which represents the distribution of distances between all pairs of electrons within a micelle, offering a more detailed, model-independent view of its shape and maximum dimension (Dmax). uni-saarland.de Through these analytical approaches, SAXS provides critical insights into how factors like concentration, temperature, and buffer composition affect the self-assembly and structure of this compound micelles.
| Parameter | Description | Typical Value | Derived From |
|---|---|---|---|
| Radius of Gyration (Rg) | The root-mean-square distance of the object's parts from its center of mass. A measure of overall size. | 15 - 25 Å | Guinier analysis of the low-q region |
| Aggregation Number (Nagg) | The average number of detergent monomers per micelle. | 40 - 80 | Model fitting and particle volume |
| Hydrophobic Core Radius (Rcore) | The radius of the inner core formed by the nonyl chains. | 10 - 15 Å | Core-shell model fitting |
| Headgroup Shell Thickness (Tshell) | The thickness of the outer layer formed by the phosphocholine headgroups. | ~5 - 7 Å | Core-shell model fitting |
| Overall Shape | The best-fit geometric model for the micelle. | Oblate or Prolate Ellipsoid | Model fitting of the full scattering curve |
Fluorescence Spectroscopy for Lipid Binding and Membrane Perturbation Studies
Fluorescence spectroscopy is a highly sensitive method used to investigate the interactions of molecules like this compound with lipid membranes and to characterize the resulting perturbations to the membrane structure. This technique relies on the use of fluorescent probes—molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The emission properties of these probes, including their intensity, emission wavelength, lifetime, and anisotropy, are often highly sensitive to the polarity, viscosity, and molecular order of their immediate environment. nih.govresearchgate.net
When this compound interacts with a model membrane system, such as a liposome (B1194612) or vesicle, it can cause localized changes in the lipid bilayer. It may insert between lipid molecules, altering the packing of acyl chains and the hydration of the headgroup region. By incorporating fluorescent probes into the model membrane at specific depths, researchers can monitor these changes. nih.govnih.gov For instance, a shift in the emission spectrum of a polarity-sensitive probe can indicate a change in water penetration into the bilayer, while a change in fluorescence anisotropy can reveal alterations in membrane fluidity or local molecular order. nih.govnii.ac.jp These studies provide insights into how this compound monomers or micelles interact with and modify the biophysical properties of lipid bilayers.
Application with Fluorescent Probes in Model Membrane Systems
The selection of a fluorescent probe is critical, as different probes localize to distinct regions of the lipid bilayer, enabling the study of perturbations at various depths. nih.govresearchgate.net For example, probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) partition into the hydrophobic core of the membrane and are used to report on the fluidity of the acyl chain region. In contrast, probes with charged moieties, such as 1-(4'-trimethylaminophenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH), anchor at the lipid-water interface and provide information about the dynamics and order near the headgroups. nih.gov
Polarity-sensitive probes like Prodan (6-propionyl-2-dimethylaminonaphthalene) and N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-labeled lipids are particularly useful. nih.govnii.ac.jp NBD, for instance, is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic settings. researchgate.net A change in its fluorescence quantum yield or a blue shift in its emission maximum upon interaction with this compound would suggest the probe has moved to a more nonpolar environment, potentially caused by membrane dehydration or altered lipid packing. By systematically using a suite of such probes, a detailed map of the membrane perturbation caused by this compound can be constructed.
| Fluorescent Probe | Typical Membrane Location | Measured Property | Information Provided |
|---|---|---|---|
| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Hydrophobic Core | Fluorescence Anisotropy/Polarization | Membrane fluidity and acyl chain order. |
| TMA-DPH | Lipid-Water Interface | Fluorescence Anisotropy/Polarization | Order and dynamics near the headgroup region. |
| Prodan | Interface/Glycerol Backbone | Emission Wavelength (Spectral Shift) | Local polarity and hydration of the bilayer. |
| NBD-PE (NBD-labeled phosphatidylethanolamine) | Headgroup Region | Fluorescence Intensity / Quantum Yield | Environmental polarity and headgroup packing. nih.gov |
| Laurdan | Interface/Glycerol Backbone | Generalized Polarization (GP) | Lipid phase state and water penetration. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic characterization of the interaction between molecules in solution, such as the binding of a ligand to this compound micelles. nih.govunizar.es In a single ITC experiment, it is possible to determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). wikipedia.orgkhanacademy.org From these primary measurements, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering a full picture of the thermodynamic forces driving the interaction. tainstruments.com
The experiment involves the stepwise injection of one component (the ligand) from a syringe into a sample cell containing the other component (e.g., this compound solution) while the temperature is held constant. tainstruments.com Each injection triggers a small heat change that is precisely measured by the instrument. As the binding sites on the micelles become saturated, the heat change per injection diminishes, resulting in a characteristic binding isotherm. khanacademy.org Fitting this curve to a binding model yields the thermodynamic parameters. ITC is label-free and can be used with a wide range of molecules, making it an invaluable tool for understanding the energetics of interactions within this compound systems. nih.govtoray-research.co.jp
| Thermodynamic Parameter | Symbol | Value | Description and Interpretation |
|---|---|---|---|
| Stoichiometry | n | 0.85 | The molar ratio of ligand to detergent in the complex; suggests a near 1:1 binding. |
| Association Constant | Ka | 2.5 x 105 M-1 | A measure of the binding affinity. Higher values indicate stronger binding. |
| Dissociation Constant | Kd | 4.0 µM | The reciprocal of Ka (1/Ka); the concentration at which half the binding sites are occupied. |
| Enthalpy Change | ΔH | -12.5 kcal/mol | The heat released (exothermic) or absorbed (endothermic) upon binding. A negative value indicates the binding is enthalpically favorable, often driven by hydrogen bonds or van der Waals forces. khanacademy.org |
| Gibbs Free Energy Change | ΔG | -7.6 kcal/mol | Calculated from ΔG = -RTln(Ka). The overall measure of binding spontaneity. A negative value indicates a spontaneous interaction. |
| Entropy Change | -TΔS | 4.9 kcal/mol | Calculated from ΔG = ΔH - TΔS. Reflects changes in the system's disorder. A positive TΔS (negative ΔS) indicates the binding is entropically unfavorable, possibly due to conformational restriction upon binding. |
Analytical and Biotechnological Applications of N Nonyl Phosphocholine
Chromatographic and Mass Spectrometric Techniques
Alkyl phosphocholine (B91661) detergents, including n-Nonyl-phosphocholine, are instrumental in the sample preparation of membrane proteins for analysis by chromatography and mass spectrometry. These detergents extract proteins from their native lipid bilayer environment, creating soluble protein-detergent complexes suitable for detailed characterization. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for proteomics and lipidomics. nih.govnih.gov In the context of membrane proteins, this compound is primarily used during the extraction and purification phase. Once the protein is stabilized, it is often reconstituted into a more native-like model membrane, such as a phospholipid bilayer nanodisc, for conformational analysis. nih.govnih.gov Techniques like hydrogen exchange (HX) mass spectrometry can then be applied to the nanodisc-reconstituted protein to probe its structure and dynamics. nih.govnih.gov
The LC-MS-based analysis of phospholipids (B1166683), including phosphocholines, typically involves separation on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column followed by detection with electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net ESI-MS in positive-ion mode is particularly effective for phosphocholines, as it generates protonated molecules [M+H]+ and a characteristic fragment ion at m/z 184.1, corresponding to the phosphocholine headgroup. researchgate.net High-throughput LC-MS methods have been developed for the simultaneous profiling of numerous phosphatidylcholine species in biological samples like plasma and liver tissue. nih.govmdpi.com
| Parameter | Description | Typical Application/Value | Reference |
|---|---|---|---|
| Chromatography Mode | The primary mechanism of separation. | Reversed-Phase (RP) or HILIC | nih.gov |
| Column Type | The stationary phase used for separation. | C18 or C8 for RP; Silica-based for HILIC | nih.gov |
| Ionization Source | Method for generating ions for MS analysis. | Electrospray Ionization (ESI) | researchgate.net |
| MS Polarity | Detection of positive or negative ions. | Positive ion mode for phosphocholines | researchgate.net |
| Characteristic Fragment | A specific ion generated during MS/MS that is indicative of the molecule class. | m/z 184.1 (Phosphocholine headgroup) | researchgate.net |
| Sample Type | The biological or prepared matrix being analyzed. | Plasma, Liver Extracts, Reconstituted Proteins | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating complex mixtures. In lipid research, reversed-phase HPLC is commonly used to separate different classes of phospholipids and even individual molecular species within a class. The separation is based on the hydrophobicity of the molecules; for phosphocholines, this is largely determined by the length and degree of saturation of the alkyl or acyl chains.
This compound, with its saturated nine-carbon chain, would be separated from other alkyl phosphocholines based on this principle. Shorter-chain phosphocholines would elute earlier from the reversed-phase column, while longer-chain variants would be retained more strongly and elute later. Various detection methods can be coupled with HPLC for the analysis of non-chromophoric lipids like phosphocholines, including Evaporative Light-Scattering Detectors (ELSD) and Refractive Index Detectors (RID).
| HPLC Method | Stationary Phase | Mobile Phase Component | Detection Method | Basis of Separation | Reference |
|---|---|---|---|---|---|
| Reversed-Phase | C18 (Octadecylsilane) | Acetonitrile (B52724)/Methanol/Water | ELSD, MS | Hydrophobicity (Alkyl chain length) | nih.gov |
| Normal-Phase | Silica (B1680970) | Hexane/Isopropanol/Water | UV (at low nm), Fluorescence | Polarity of headgroup | nih.gov |
Electrochemical Methodologies in Membrane Research Applications
Electrochemical techniques provide sensitive methods for studying the properties of model cell membranes, such as supported lipid bilayers (SLBs), and their interactions with various molecules. rsc.org this compound can be utilized in this context in several ways. As a detergent, it can be used to control the formation of SLBs on electrode surfaces or to study membrane disruption processes by monitoring changes in the electrochemical properties of the bilayer. nih.govnih.gov
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing SLBs. rsc.org It measures the impedance of the system over a range of frequencies, allowing for the determination of membrane resistance (Rm) and capacitance (Cm). The incorporation of a detergent like this compound into a lipid bilayer would lead to the formation of pores or the complete solubilization of the membrane, causing a measurable decrease in membrane resistance and an alteration in capacitance. nih.govucdavis.edu Furthermore, electrochemical biosensors have been developed for the specific detection of molecules like phosphocholine, often using enzymes such as alkaline phosphatase and choline (B1196258) oxidase immobilized on an electrode surface to generate a measurable amperometric signal. mdpi.comnih.gov
Label-Free Biomolecular Interaction Analysis
Label-free techniques are essential for studying molecular interactions in real-time without the need for fluorescent or radioactive tags, which can potentially interfere with binding events. This compound plays a critical supporting role in the analysis of membrane proteins by these methods, primarily by enabling their solubilization and purification prior to analysis.
Biolayer Interferometry (BLI) is an optical analytical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. This change is directly proportional to the thickness of the biological layer on the sensor, allowing for real-time monitoring of association and dissociation events.
In the study of protein-lipid interactions, particularly those involving integral membrane proteins, this compound is used to extract the protein from the cell membrane. The purified protein can then be reconstituted into a model membrane system, such as a liposome (B1194612) or a nanodisc, which can be immobilized on the BLI biosensor surface. The interaction of this immobilized membrane protein with a binding partner (the analyte) in solution is then monitored. This approach allows for the determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Experimental Step | Role of this compound / BLI | Outcome | Reference |
|---|---|---|---|
| 1. Protein Solubilization | This compound is used to extract the membrane protein from its native lipid environment. | Soluble, stable protein-detergent complexes. | |
| 2. Reconstitution | The detergent is removed in the presence of lipids and scaffold proteins to form nanodiscs. | Membrane protein embedded in a native-like lipid bilayer. | nih.govnih.gov |
| 3. Immobilization (Loading) | The biotinylated nanodisc-protein complex is captured on a streptavidin-coated BLI biosensor. | A stable baseline layer of the ligand on the sensor. | nih.gov |
| 4. Association | The analyte (binding partner) is flowed over the sensor surface. | Real-time measurement of binding, yielding the association rate (ka). | nih.gov |
| 5. Dissociation | The sensor is moved to a buffer-only solution. | Real-time measurement of unbinding, yielding the dissociation rate (kd). | nih.gov |
Surface Plasmon Resonance (SPR) is another powerful label-free optical technique for monitoring biomolecular interactions in real time. It detects changes in the refractive index at the surface of a gold-coated sensor chip, which occur when an analyte in solution binds to a ligand immobilized on the chip. The response is measured in Resonance Units (RU) and is directly proportional to the mass concentration on the sensor surface.
Utility of this compound in Biochemical Assays and Research Diagnostics
This compound, a zwitterionic detergent, has carved a significant niche in the realm of biochemical assays and research diagnostics, primarily owing to its efficacy in handling membrane proteins. Its principal role lies in the solubilization, stabilization, and purification of these proteins, which are notoriously challenging to study due to their hydrophobic nature. By mimicking the phospholipid bilayer of the cell membrane, this compound provides a stable environment for membrane proteins once they are extracted from their native context, thereby preserving their structural integrity and, in many cases, their biological function. This property is crucial for a variety of downstream applications, from structural biology to the development of diagnostic tools.
In biochemical research, this compound is frequently employed in the reconstitution and functional analysis of membrane proteins. For instance, it has been instrumental in the refolding of the E. coli outer membrane protein OmpX. nih.gov In these studies, the detergent facilitates the transition of the denatured protein into its native, folded conformation, a critical step for subsequent structural and functional characterization. The ability to successfully refold membrane proteins opens avenues for investigating their mechanisms of action and for screening potential drug candidates that target them.
Furthermore, the Fos-choline family of detergents, to which this compound belongs, is widely utilized in structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov These detergents form micelles that encapsulate the membrane protein, creating a soluble complex that is amenable to NMR analysis. This allows for the detailed, atomic-level investigation of protein structure and dynamics in a near-native environment. While effective in solubilization, it is also noted that high concentrations of fos-choline detergents may sometimes lead to the destabilization and unfolding of certain membrane proteins, highlighting the importance of optimizing detergent conditions for each specific protein.
The application of this compound also extends to the study of complex membrane protein systems, including G protein-coupled receptors (GPCRs) and transport proteins. The initial solubilization of these proteins from the cell membrane is a critical step that dictates the success of subsequent functional and structural studies. thermofisher.cnnih.gov While specific studies detailing the use of this compound for diagnostic kit development are not prevalent in the reviewed literature, its role in stabilizing membrane proteins is a foundational step for such applications. The ability to produce stable, functional membrane protein preparations is a prerequisite for developing assays that could be used for diagnostic purposes, such as screening for antibodies or small molecule modulators.
Detailed Research Findings on this compound Applications
To illustrate the practical utility of this compound in biochemical assays, the following table summarizes key findings from relevant research studies.
| Assay/Technique | Protein/System Studied | This compound Concentration | Key Findings/Outcome |
| Protein Refolding Assay | E. coli Outer Membrane Protein OmpX | 1% (w/v) | The Fos-choline series of detergents, including those with a C9 alkyl chain, were among the most effective candidates for promoting the refolding of OmpX, as analyzed by SDS-PAGE. nih.gov |
| High-Throughput Stability Screening | Various prokaryotic and eukaryotic integral membrane proteins | Not specified for this compound specifically | Fos-choline detergents were noted for their high efficiency in solubilizing membrane proteins, though they also showed a potential to destabilize and unfold some of the tested proteins. |
| NMR Spectroscopy | General membrane proteins | Not specified for this compound specifically | Zwitterionic detergents like the Fos-choline series are frequently used in solution NMR studies of membrane protein structure due to their ability to form small protein-detergent complexes. nih.gov |
Future Research Directions for N Nonyl Phosphocholine
Development of Novel Phosphocholine (B91661) Derivatives with Tailored Properties
The foundational structure of n-Nonyl-phosphocholine, featuring a phosphocholine headgroup and a single alkyl chain, offers a versatile scaffold for chemical modification. nih.govacs.org While the existing series of phosphocholines with varying chain lengths (C9 to C16) provides a basic toolkit for screening, future work will focus on creating novel derivatives with precisely tailored properties to meet the challenges posed by increasingly complex membrane proteins. nih.govcube-biotech.com
Furthermore, the synthesis of "hybrid" detergents, which combine the phosphocholine headgroup with other chemical moieties, represents a promising frontier. These could include ionic or fluorinated groups to modulate the detergent's electronic properties and behavior in techniques like native mass spectrometry. nih.gov The goal is to expand the "detergentome" with a new generation of phosphocholine-based amphiphiles whose properties are customized for specific applications, moving beyond a one-size-fits-all approach to membrane protein stabilization. acs.orgnih.gov
Table 1: Potential Modifications for Novel Phosphocholine Derivatives
| Molecular Component | Modification Strategy | Desired Outcome | Potential Application |
| Hydrophobic Tail | Varying alkyl chain length (beyond C9-C16) | Optimization of micelle size and hydrophobicity | Stabilizing proteins with different transmembrane domain sizes |
| Introduction of branching or cyclic groups | Altered micelle packing and rigidity | Enhanced stability for specific protein folds (e.g., GPCRs) | |
| Incorporation of fluorinated chains | Creation of novel phase behaviors | Specialized crystallography and NMR studies | |
| Linker Region | Modifying linker chemistry (e.g., ether, amide, triazole) | Tuning charge states and flexibility | Improved performance in native mass spectrometry |
| Headgroup | Altering charge or polarity | Modulating protein-detergent and detergent-detergent interactions | Selective extraction and purification of membrane proteins |
| Attaching functional groups (e.g., for cross-linking) | Covalent capture of protein-detergent complexes | Stabilizing transient interactions for structural analysis |
Integration with Emerging Membrane Mimetic Systems and Nanotechnologies
While detergent micelles are indispensable, there is a growing consensus that studying membrane proteins in more native-like lipid environments is crucial for preserving their structure and function. nih.govnih.gov Future research will see this compound and its novel derivatives being integrated more systematically into advanced membrane mimetic systems like nanodiscs and bicelles. nih.govresearchgate.net
Nanodiscs, which are small patches of a lipid bilayer encircled by a scaffold protein, offer a detergent-free environment for studying membrane proteins. memtein.comnih.gov Detergents like this compound are critical during the initial solubilization of the protein and the self-assembly of the nanodisc. labome.com Future work will focus on optimizing the interplay between the chosen phosphocholine derivative, the lipid composition, and the scaffold protein to create nanodiscs that are highly stable and monodisperse, which is essential for high-resolution structural techniques like cryo-electron microscopy (cryo-EM) and solution NMR. memtein.comnih.gov Tailored phosphocholine detergents could facilitate the assembly of nanodiscs with specific lipid compositions that are crucial for a protein's function.
Similarly, bicelles, which are disc-shaped aggregates of long-chain and short-chain phospholipids (B1166683), provide another lipid-bilayer-like environment. nih.govnih.gov Phosphocholine-based detergents can be used in conjunction with lipids to form these structures. Research will likely explore how novel phosphocholine derivatives can be used to control bicelle size and stability, making them more amenable to a wider range of biophysical studies. nih.gov
Beyond structural biology, the biocompatible nature of the phosphocholine headgroup makes these compounds attractive for nanotechnologies, particularly in drug delivery. nih.govnih.gov Phosphatidylcholine is a key component in lipid nanoparticles (LNPs), which are used for delivering therapeutics like mRNA. researchgate.netstatnano.com Future research could explore the use of this compound and its derivatives as components in nano-emulsions, liposomes, or solid lipid nanoparticles to improve drug solubilization, stability, and bioavailability. nih.govresearchgate.netmdpi.com Their well-defined properties could be leveraged to create highly controlled and reproducible drug delivery systems. nih.gov
Refinement of Methodologies for Studying Complex Biomolecular Assemblies
The ultimate goal of using tools like this compound is to enable the detailed study of complex biological machinery. Future research will focus on refining the methodologies where these detergents are applied, leading to more accurate and biologically relevant insights. A key area for development is the establishment of high-throughput screening methods to quickly identify the optimal phosphocholine derivative and lipid composition for stabilizing a particular membrane protein. nih.govnih.govplos.org This moves away from laborious trial-and-error approaches and towards a more systematic and efficient workflow. researchgate.netpnas.org
In the realm of structural biology, the "resolution revolution" in cryo-EM has opened the door to studying large and dynamic membrane protein complexes. nih.govmanchester.ac.uk However, sample quality remains a major bottleneck. manchester.ac.uk Future work will involve the systematic evaluation of novel phosphocholine derivatives for their ability to produce homogenous and stable protein-detergent or protein-nanodisc complexes suitable for cryo-EM analysis. nih.govescholarship.org A detergent that is ideal for initial solubilization may not be optimal for final structure determination, necessitating the development of robust detergent-exchange protocols. nih.gov
For techniques like solution NMR, where the size of the protein-detergent complex is critical, the development of phosphocholine derivatives that form smaller, more uniform micelles is a priority. nih.govacs.org Combining these tailored detergents with advanced NMR techniques could allow for the study of membrane protein dynamics in unprecedented detail. nih.gov The integration of computational methods will be vital, not only for designing new detergents but also for refining structural models obtained from experimental data by accurately modeling the surrounding detergent or lipid environment. nih.govnih.gov These refined methodologies will be essential for moving from static pictures to a dynamic understanding of how complex biomolecular assemblies function.
Q & A
Q. Q. How should n-nonyl-phosphocholine research involving animal models comply with ethical guidelines?
- Methodological Answer :
- Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE 2.0 guidelines for reporting.
- Include detailed methods for euthanasia, housing conditions, and randomization of treatment groups.
- Disclose conflicts of interest (e.g., industry funding) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
